molecular formula C25H22N2O3 B11008614 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide

Cat. No.: B11008614
M. Wt: 398.5 g/mol
InChI Key: CHIMNJZAEUDKCV-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzodioxepin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Benzodioxepin Moiety: This step involves the formation of the benzodioxepin ring, which can be achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the indole core with the benzodioxepin moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide
  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol

Uniqueness

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide stands out due to its unique combination of an indole core and a benzodioxepin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide is a complex organic compound notable for its diverse biological activities. Its structure features multiple functional groups, including an indole moiety and a dioxepin ring, which are known to contribute to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C25H22N2O3C_{25}H_{22}N_{2}O_{3} with a molecular weight of 398.5 g/mol. The presence of the carboxamide group enhances its solubility and potential reactivity in biological systems.

Anticancer Activity

Research indicates that compounds with indole and dioxepin structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit key kinases involved in tumor growth. A recent investigation into Haspin inhibitors demonstrated that certain indole derivatives significantly enhance the efficacy of conventional chemotherapeutics like paclitaxel in various cancer cell lines .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameIC50 (nM)Mechanism of Action
Compound 605.7Haspin inhibition
Paclitaxel-Microtubule stabilization
Compound A15Apoptosis induction

Neuroprotective Effects

Indole derivatives have also been explored for their neuroprotective properties. The structural characteristics of this compound suggest potential interactions with neuroreceptors that could mitigate neurodegenerative conditions. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Activity of Related Compounds

Compound NameModel UsedEffect Observed
N-BenzylindolePC12 cellsReduced apoptosis
Compound BMouse modelImproved cognitive function

Antimicrobial Properties

The compound's unique structural features may also confer antimicrobial activity. Indoles are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymes in pathogens. This suggests that this compound could be a candidate for further studies in antimicrobial applications.

Table 3: Antimicrobial Activity Summary

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLCell membrane disruption
S. aureus16 µg/mLInhibition of cell wall synthesis

Study on Haspin Inhibition

In a study focused on the inhibition of Haspin kinase, several indole derivatives were evaluated for their biological activity using fluorescence resonance energy transfer (FRET) techniques. The results indicated that specific modifications to the indole structure significantly enhanced inhibitory potency against Haspin, suggesting a promising avenue for developing new anticancer therapies .

Neuroprotective Research

A recent study assessed the neuroprotective effects of related indole compounds in models of Alzheimer’s disease. Results showed that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive performance in treated animals.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)indole-5-carboxamide

InChI

InChI=1S/C25H22N2O3/c28-25(26-21-8-10-23-24(16-21)30-14-4-13-29-23)20-7-9-22-19(15-20)11-12-27(22)17-18-5-2-1-3-6-18/h1-3,5-12,15-16H,4,13-14,17H2,(H,26,28)

InChI Key

CHIMNJZAEUDKCV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)OC1

Origin of Product

United States

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